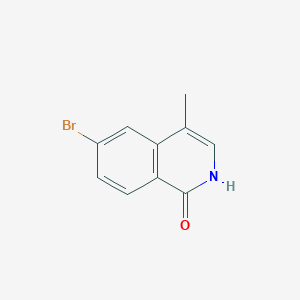

6-Bromo-4-methylisoquinolin-1(2H)-one

Description

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

6-bromo-4-methyl-2H-isoquinolin-1-one |

InChI |

InChI=1S/C10H8BrNO/c1-6-5-12-10(13)8-3-2-7(11)4-9(6)8/h2-5H,1H3,(H,12,13) |

InChI Key |

JDBGODNRIMUHRR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC(=O)C2=C1C=C(C=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Pharmacological Applications

Research indicates that 6-Bromo-4-methylisoquinolin-1(2H)-one exhibits several significant biological activities:

-

Antimicrobial Activity :

- The compound has demonstrated effectiveness against various bacterial strains, positioning it as a potential candidate for developing new antimicrobial agents .

- Case studies have shown that derivatives of this compound can inhibit the growth of specific pathogens, which may lead to new treatments for bacterial infections.

-

Anticancer Properties :

- Studies have highlighted its potential in inhibiting tumor growth and proliferation in certain cancer cell lines. For instance, derivatives have been tested against breast cancer and leukemia cell lines, showing promising results in reducing cell viability .

- The mechanism of action appears to involve interference with cellular signaling pathways essential for tumor growth.

-

Enzyme Inhibition :

- Preliminary research suggests that this compound may inhibit cytochrome P450 enzymes, which play a critical role in drug metabolism. This property could influence the pharmacokinetics of co-administered drugs .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound, highlighting their unique features and potential applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Bromo-6-methoxyisoquinolinone | Bromine at position 4 | Lacks methyl substitution at position 4 |

| 6-Bromo-4-fluoroisoquinolinone | Fluorine substitution instead of methyl | Different halogen affects reactivity |

| 8-Methoxyisoquinolinone | Methoxy group at position 8 | Positioning affects biological activity |

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Study : A study evaluated the effectiveness of this compound against resistant bacterial strains. Results indicated significant inhibition rates compared to standard antibiotics, suggesting its potential as a lead compound for new antimicrobial therapies .

- Cancer Research : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cells through specific signaling pathway modulation, offering insights into its potential as an anticancer drug .

- Enzyme Interaction Studies : Research has focused on understanding how this compound interacts with cytochrome P450 enzymes, revealing its potential impact on drug metabolism and pharmacodynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of substituted isoquinolinones allows for tailored physicochemical and biological properties. Below is a detailed comparison of 6-bromo-4-methylisoquinolin-1(2H)-one with analogous compounds:

Key Observations :

Substituent Position Effects :

- Bromine at the 6-position (as in the target compound) versus 4- or 8-positions alters electronic distribution and steric hindrance, impacting reactivity in cross-coupling reactions .

- Methyl groups at 4-position (target compound) versus 2-position (CAS 33930-63-1) influence ring planarity and solubility .

Methoxy groups (CAS 758710-73-5) increase hydrophobicity and stability under acidic conditions .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a radical pathway initiated by iodine under photolytic conditions. Cs₂CO₃ acts as both a base and a mild oxidant, facilitating the generation of bromine radicals from molecular bromine (Br₂) or bromide salts. For 6-bromo-4-methylisoquinolin-1(2H)-one, the methyl group at the 4-position directs bromination to the 6-position through electronic effects. Key parameters include:

A representative procedure yields the target compound in 69–88% isolated yield when scaled to 5 mmol.

Cyclization Approaches to Isoquinolinone Core Formation

The construction of the isoquinolinone scaffold prior to bromination is a common strategy. Two primary routes dominate literature:

Bischler-Napieralski Cyclization

This classical method involves cyclizing phenethylamide precursors using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For 4-methylisoquinolin-1(2H)-one synthesis:

Radical Cyclization with Bromine Incorporation

A streamlined approach combines cyclization and bromination in one pot. For example:

-

Starting Material : 2-Methyl-3-(2-bromophenyl)propanamide.

-

Conditions : CuBr₂ (1.2 equiv), tert-butyl hydroperoxide (TBHP) as oxidant, dimethylformamide (DMF) at 100°C.

-

Yield : ~75% with regioselective bromination at the 6-position.

Bromination of Pre-Formed 4-Methylisoquinolin-1(2H)-one

Direct bromination of the pre-assembled isoquinolinone core offers flexibility in controlling substitution patterns.

Electrophilic Bromination

Using molecular bromine (Br₂) in acetic acid at 60°C introduces bromine at the 6-position due to the electron-donating methyl group at C4. Key considerations:

Directed Ortho-Bromination

Transition metal-catalyzed methods enhance regiocontrol. A palladium(II)-mediated protocol employs:

-

Catalyst : Pd(OAc)₂ (5 mol%).

-

Ligand : 2,2′-Bipyridyl.

-

Bromine Source : CuBr₂ (2.0 equiv) in trifluoroacetic acid (TFA).

Optimization and Scalability

Solvent and Base Effects

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-4-methylisoquinolin-1(2H)-one, and how is reaction progress monitored?

- Methodological Answer : A common approach involves condensation reactions between brominated precursors and methyl-substituted intermediates under reflux conditions. For example, ethanol is frequently used as a solvent due to its ability to dissolve polar intermediates while enabling TLC monitoring (silica gel plates, ethyl acetate/petroleum ether eluent) . Post-reaction, ice-water quenching precipitates the product, followed by ethanol washing to remove impurities. Yield optimization (e.g., ~88% in analogous syntheses) requires stoichiometric precision and temperature control .

Q. How is this compound characterized for purity and structural confirmation?

- Methodological Answer : Purity is assessed via HPLC (>98% threshold) and melting point analysis. Structural confirmation employs H/C NMR to identify key signals (e.g., methyl protons at ~2.5 ppm, carbonyl carbons at ~170 ppm) and IR spectroscopy for lactam C=O stretches (~1650 cm). X-ray crystallography is recommended for resolving ambiguities in regiochemistry, as seen in structurally similar dihydroquinolinones .

Q. What solvents and conditions are optimal for recrystallizing this compound?

- Methodological Answer : Ethanol or methanol are preferred for recrystallization due to moderate polarity, which balances solubility and crystal growth. Slow cooling from near-boiling temperatures minimizes inclusion of impurities. For hygroscopic analogs, anhydrous conditions (e.g., dry THF) are critical to avoid hydrate formation .

Advanced Research Questions

Q. How can regioselective functionalization of the isoquinolinone core be achieved?

- Methodological Answer : Bromine at the 6-position directs electrophilic substitution to the 5- or 7-positions. For cross-coupling (e.g., Suzuki-Miyaura), palladium catalysts (Pd(PPh)) and aryl boronic acids enable selective C-C bond formation. Steric hindrance from the 4-methyl group can be mitigated using bulky ligands (e.g., SPhos) . Triazole derivatives (via click chemistry) further demonstrate modular functionalization .

Q. What mechanistic insights explain contradictory reactivity in brominated isoquinolinones under basic vs. acidic conditions?

- Methodological Answer : Under basic conditions, deprotonation of the lactam NH enhances nucleophilic aromatic substitution (NAS) at the bromine site. In contrast, acidic conditions protonate the carbonyl oxygen, stabilizing the ring and favoring electrophilic pathways (e.g., nitration). DFT calculations validate charge distribution shifts, with Mulliken charges on Br decreasing by ~0.15 in acidic media .

Q. How can computational methods predict substituent effects on the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO-LUMO gaps and electrostatic potential maps. For example, methyl groups at the 4-position increase electron density at the 5-position by ~0.2 eV, enhancing electrophilic attack feasibility. Molecular dynamics simulations further assess solvation effects on reactivity .

Q. What strategies resolve spectral overlaps in 1^11H NMR for brominated isoquinolinone derivatives?

- Methodological Answer : Use of deuterated DMSO-d or acetone-d enhances resolution of aromatic protons. 2D NMR techniques (e.g., COSY, HSQC) differentiate coupled signals, particularly for ortho-protons near the bromine. For example, HSQC correlates C shifts (~125 ppm for C-Br) with adjacent protons, resolving ambiguities .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound analogs?

- Methodological Answer : Variations often stem from polymorphic forms or residual solvents. Thermo-gravimetric analysis (TGA) identifies solvent loss steps, while DSC differentiates polymorphs. For example, a 5°C discrepancy in mp for a dihydroquinolinone analog was traced to ethanol vs. acetonitrile recrystallization .

Experimental Design Considerations

Q. What safety protocols are critical when handling brominated isoquinolinones?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.